3-(p-Chloroanilino)crotonic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl (Z)-3-(4-chloroanilino)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-3-16-12(15)8-9(2)14-11-6-4-10(13)5-7-11/h4-8,14H,3H2,1-2H3/b9-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLWEBJIBFUTCP-HJWRWDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41014-75-9 | |
| Record name | Crotonic acid, 3-(p-chloroanilino)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041014759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crotonic acid, ethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-(4-chloroanilino)crotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Historical Synthesis Methods
Early Amination-Esterification Approaches
Initial syntheses relied on two-step protocols:
- Formation of 3-Hydroxycrotonic Acid Ethyl Ester : Alkali metal alkoxides (e.g., sodium ethoxide) were reacted with ethyl acetoacetate under carbon monoxide pressure to yield sodium-3-hydroxycrotonic acid ethyl ester.
- Amination with p-Chloroaniline : The intermediate was suspended in ethyl acetate and treated with p-chloroaniline hydrochloride, facilitating nucleophilic substitution at the β-position. Early methods reported yields of 41–50% due to incomplete conversion and side reactions.
Limitations of Early Methods
Modern Preparation Techniques
One-Pot Cyclocondensation Using Hydrogen Chloride
A breakthrough method adapted from 2-chloropyridine syntheses involves in situ generation of intermediates:
Procedure :
- Intermediate Formation : 1-Cyano-4-dimethylamino-1-ethoxycarbonyl-1,3-butadiene (97.1 g, 0.5 mol) is dissolved in ethanol and saturated with hydrogen chloride at ≤35°C.
- Cyclization : The mixture is heated to 70°C, inducing cyclization to form the crotonate backbone.
- Amination : p-Chloroaniline is added directly, leveraging HCl as a catalyst for N-alkylation.
Yield : 61% (113.2 g) after distillation.
Advantages of HCl-Mediated Reactions
Reaction Mechanisms and Kinetic Analysis
Experimental Optimization and Scalability
Analytical Characterization
Applications and Derivatives
3-(p-Chloroanilino)crotonic acid ethyl ester serves as a precursor to herbicides and nonsteroidal anti-inflammatory drugs. Derivatives include:
Chemical Reactions Analysis
Types of Reactions: 3-(p-Chloroanilino)crotonic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-(p-Chloroanilino)crotonic acid.
Reduction: Formation of 3-(p-Chloroanilino)butanol.
Substitution: Formation of various substituted crotonic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 3-(p-Chloroanilino)crotonic acid ethyl ester exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. A notable case study involved testing these derivatives against various cancer cell lines, revealing IC50 values that suggest potent activity compared to standard chemotherapeutics.
Enzyme Inhibition
This compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in tumor growth. A detailed study demonstrated that modifications to the structure of the compound could enhance its selectivity and potency as an inhibitor, making it a candidate for further development in targeted cancer therapies.
Agricultural Applications
Herbicidal Properties
this compound has been evaluated for its herbicidal activity. Research indicates that this compound can effectively control certain weed species while being less harmful to crops. A field trial demonstrated a reduction in weed biomass by over 70% when applied at optimal concentrations, showcasing its potential as a selective herbicide.
Insecticidal Activity
In addition to herbicidal properties, derivatives of this compound have been studied for their insecticidal effects. Laboratory tests revealed that formulations containing this compound exhibited significant toxicity against common agricultural pests, suggesting its utility in integrated pest management strategies.
Materials Science
Synthesis of Functional Polymers
The compound is also utilized in synthesizing functional polymers with specific properties. For example, copolymerization reactions involving this compound have been explored to create materials with enhanced thermal stability and mechanical strength. A comparative analysis showed that polymers synthesized with this compound outperformed traditional materials in various mechanical tests.
Data Summary
Case Studies
- Anticancer Study : A recent investigation into the anticancer effects of this compound revealed that it significantly inhibited the growth of breast cancer cells (MCF-7), with an IC50 value of 15 µM. This study highlights the potential for developing new cancer therapies based on this compound.
- Herbicidal Efficacy : In a controlled field trial, the application of this compound resulted in a 75% reduction in weed populations compared to untreated controls, demonstrating its effectiveness as a selective herbicide against common agricultural weeds.
- Polymer Development : Research on the copolymerization of this compound with other monomers showed improvements in tensile strength and thermal resistance, making it suitable for high-performance applications in industrial settings.
Mechanism of Action
The mechanism of action of 3-(p-Chloroanilino)crotonic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to alterations in their structure and function. These interactions can influence various biochemical pathways, resulting in the compound’s observed biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Anilino/Crotonate Derivatives
Table 1: Structural and Molecular Comparisons
Physicochemical Properties
- Solubility: The p-chloroanilino group increases hydrophobicity compared to non-aromatic analogs like ethyl 3-aminocrotonate .
- Thermal Stability : Fluorinated analogs (e.g., trifluoromethyl derivatives) exhibit higher thermal stability due to strong C-F bonds .
- Surface Tension: Esters with bulky aryl groups (e.g., p-chloroanilino) may have lower surface tension compared to aliphatic derivatives, as seen in crotonic acid esters .
Biological Activity
3-(p-Chloroanilino)crotonic acid ethyl ester is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 239.70 g/mol
- CAS Number : 41014-75-9
Synthesis
The compound is synthesized through the reaction of p-chloroaniline with ethyl acetoacetate in the presence of glacial acetic acid and benzene. The process involves refluxing the mixture and removing water using a Dean-Stark apparatus, which facilitates the formation of the desired ester.
The biological activity of this compound is primarily mediated through its interactions with various biomolecules. It can form covalent bonds with target proteins, leading to alterations in their function. This mechanism suggests potential applications in drug development, particularly for targeting specific diseases.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives can inhibit cancer cell proliferation by inducing apoptosis in specific cancer types. The presence of the p-chloroanilino group may enhance these effects by increasing lipophilicity and improving cellular uptake.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, potentially making it a candidate for developing new antibiotics.
Case Studies
- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that derivatives of crotonic acid esters showed significant cytotoxicity against breast cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity.
- Antimicrobial Efficacy : Another research examined the antimicrobial effects of several crotonic acid derivatives, finding that this compound exhibited promising results against Gram-positive bacteria.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Positive | Covalent modification of target proteins |
| Ethyl crotonate | Low | Negative | Non-specific interactions |
| 3-(Anilino)crotonic acid ethyl ester | High | Moderate | Apoptosis induction |
Q & A
Q. How do structural modifications (e.g., halogen substitution) alter biological activity in SAR studies?
- Replacing the p-chloro group with fluorine increases lipophilicity (logP from 2.1 to 2.5), enhancing blood-brain barrier penetration in neuroactive compound screens. However, bromo-substitution reduces metabolic stability (t₁/₂ < 30 min in liver microsomes) .
Data Contradictions and Resolution
- Synthetic Yield Variability : Discrepancies in yields (50–90%) stem from residual water in solvents or impurities in p-chloroaniline. Karl Fischer titration and pre-drying reagents (molecular sieves) mitigate this .
- Divergent Melting Points : Reported mp ranges (82–85°C vs. 88–90°C) arise from polymorphism. Differential scanning calorimetry (DSC) identifies enantiotropic transitions, with Form I (mp 82°C) being kinetically favored .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
